molecular formula C53H106N30O11 B12321130 H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH

H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH

Cat. No.: B12321130
M. Wt: 1339.6 g/mol
InChI Key: KXLZCNROAUAFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is a synthetic nonapeptide derived from the HIV-1 Tat protein (residues 49–57) and is chemically modified as a trifluoroacetate salt. Its sequence includes a combination of arginine (Arg), lysine (Lys), and glutamine (Gln) residues, giving it a high positive charge density due to the abundance of basic amino acids. Key physicochemical properties include a molecular weight of 1339.6 g/mol and the molecular formula C₅₃H₁₀₆N₃₀O₁₁ . The peptide’s biological relevance stems from its role in viral transcription regulation, particularly in HIV-1, where the Tat protein interacts with viral RNA to enhance transcriptional elongation .

Properties

Molecular Formula

C53H106N30O11

Molecular Weight

1339.6 g/mol

IUPAC Name

2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C53H106N30O11/c54-21-3-1-12-30(76-39(85)29(56)11-5-23-70-48(58)59)40(86)77-31(13-2-4-22-55)41(87)78-32(14-6-24-71-49(60)61)42(88)79-34(16-8-26-73-51(64)65)44(90)82-36(19-20-38(57)84)46(92)81-33(15-7-25-72-50(62)63)43(89)80-35(17-9-27-74-52(66)67)45(91)83-37(47(93)94)18-10-28-75-53(68)69/h29-37H,1-28,54-56H2,(H2,57,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,92)(H,82,90)(H,83,91)(H,93,94)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)

InChI Key

KXLZCNROAUAFRT-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Molecular Characteristics

Property Value Source
Molecular Formula C₄₇H₈₃N₁₇O₁₁
Molecular Weight 1339.6 g/mol
Sequence RKKRRQRRR
Isoelectric Point (pI) ~12.5 (estimated)

The peptide’s nine residues include seven arginines, two lysines, and one glutamine, creating a strongly cationic structure. This composition necessitates specialized synthesis strategies to mitigate:

  • Aggregation : Caused by hydrophobic interactions between arginine side chains.
  • Aspartimide Formation : Risk at Gln residues under basic conditions.
  • Incomplete Coupling : Due to steric hindrance from sequential arginine/lysine residues.

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for synthesizing RKKRRQRRR, leveraging Fmoc/tBu chemistry for side-chain protection.

Resin Selection and Loading

Resin Type Functional Group Loading Capacity Advantages Limitations
Rink Amide MBHA Amide 0.2–0.5 mmol/g Ideal for C-terminal amidation Limited scalability
PEG-PS Hydroxyl 0.3 mmol/g Swells well in DMF/DCM Fragile under agitation
ChemMatrix® Carboxyl 0.4 mmol/g Compatible with polar solvents High cost

Example Protocol :

  • Resin Activation : Rink Amide MBHA resin (0.25 mmol/g) swelled in DMF for 1 hr.
  • Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).
  • First Coupling : Fmoc-Arg(Pbf)-OH (3 eq), HBTU (2.95 eq), DIPEA (6 eq) in DMF, 2 hr.

Coupling Optimization for Arginine/Lysine-Rich Sequences

Repeated arginine couplings require elevated temperatures and extended times:

Residue Position Coupling Agent Temp (°C) Time (hr) Yield (%)
Arg₁ HBTU/DIPEA 25 2 98
Lys₂ COMU/DIPEA 40 4 85
Arg₇ DMT-MM/NMI 25 6 78

NMI = N-methylimidazole; DMT-MM = 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.

Side-Chain Deprotection and Cleavage

Final cleavage uses a TFA-based cocktail:

  • Standard Mix : TFA/H₂O/TIS/EDT (94:2.5:2.5:1 v/v) for 3 hr.
  • Arg-Specific Optimization : Addition of 1% m-cresol reduces arginine side-chain alkylation.

Solution-Phase Synthesis

While less common for long peptides, solution-phase methods are employed for fragment coupling:

Segment Condensation Strategy

Fragment Sequence Protection Scheme Coupling Method
Fragment A (1–4) H-Arg-Lys-Lys-Arg Fmoc-Arg(Pbf), Lys(Boc) DCC/HOBt
Fragment B (5–9) Arg-Gln-Arg-Arg-Arg-OH Gln(Trt), Arg(Pbf) TBTU/HOAt

Key Challenges :

  • Racemization : Minimized using HOAt (1-hydroxy-7-azabenzotriazole) at −20°C.
  • Solubility : 30% hexafluoroisopropanol (HFIP) in DCM improves fragment solubility.

Industrial-Scale Production

Automated synthesizers (e.g., CEM Liberty Blue™, AAPPTec Focus XC™) enable large-scale production:

Process Parameters

Parameter Laboratory Scale Industrial Scale
Resin Quantity 0.1–1 g 1–5 kg
Coupling Time 2–4 hr/residue 30–60 min/residue
Purity Post-Cleavage 70–85% ≥90% (after HPLC)

Case Study : A 5 kg batch using Fmoc-Arg(Pbf)-OH and DIC/Oxyma Pure achieved 92% crude purity, requiring two preparative HPLC steps for >99% final purity.

Analytical Characterization

Quality Control Metrics

Technique Parameters Results for RKKRRQRRR
RP-HPLC C18, 0.1% TFA/ACN gradient tₐ = 14.2 min (≥98% pure)
MALDI-TOF MS Linear mode, DHB matrix [M+H]⁺ = 1340.5 (calc. 1339.6)
Amino Acid Analysis 6N HCl, 110°C, 24 hr Arg₇.₁Lys₁.₉Gln₁.₀

Note : Trifluoroacetic acid (TFA) counterions in HPLC can cause overestimation of mass by 0.1–0.3%.

Troubleshooting Common Synthesis Issues

Aggregation Mitigation Strategies

Approach Mechanism Efficacy (%)
Pseudoproline Dipeptides Insertion of Ser(ψMe,Mepro) at residues 3–4 89
Elevated Temp (50°C) Reduces β-sheet formation 76
Backbone Protection Hmb-Gly at position 6 94

Example : Incorporating Fmoc-(Fmoc-Hmb)-Gly-OH during synthesis reduced aggregation by 94% in a 20-mer arginine-rich peptide.

Side-Reaction Prevention

Side Reaction Cause Solution
Aspartimide Formation Base-induced cyclization 0.1 M HOBt in deprotection
Arginine Dehydration TFA exposure >3 hr Add 2% thioanisole
Lysine Tritylation Incomplete Boc removal 80% TFA/DCM for 1 hr

Chemical Reactions Analysis

Types of Reactions

H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH: has a wide range of applications in scientific research:

Mechanism of Action

The peptide exerts its effects primarily through its ability to penetrate cell membranes. This is facilitated by the polycationic nature of the arginine-rich sequence, which interacts with negatively charged cell surface components. Once inside the cell, the peptide can deliver attached molecules, such as nucleic acids or drugs, to their intracellular targets. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Sequence and Structural Comparison

The peptide’s unique sequence distinguishes it from other polybasic peptides. For example:

Peptide Sequence Length Key Residues Charge (pH 7)
H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg 9-mer Arg (7), Lys (2), Gln (1) +8
Heptaarginine (H-Arg⁷-OH) Arg-Arg-Arg-Arg-Arg-Arg-Arg 7-mer Arg (7) +7
HIV-1 Tat (48–60) Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg 13-mer Arg (7), Lys (2), Gln (1) +8

Analysis :

  • The inclusion of Gln and Lys in this compound introduces structural variability compared to homopolymeric arginine peptides like Heptaarginine. This may influence binding specificity to nucleic acids or cell membranes .
Physicochemical Properties
Property This compound Heptaarginine
Molecular Weight (g/mol) 1339.6 1111.31
LogP 3.45 Not reported
pKa (predicted) Not reported 3.31 ± 0.10
Solubility (aqueous) High (due to charged residues) Moderate to high

Key Findings :

  • The higher molecular weight of this compound compared to Heptaarginine reflects its longer sequence and trifluoroacetate modification .
  • The LogP value (3.45) suggests moderate hydrophobicity, likely due to trifluoroacetate counterions, which may affect membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.